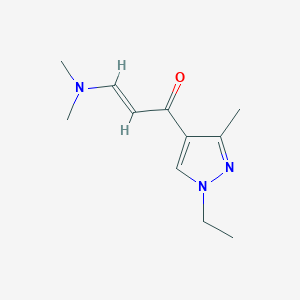

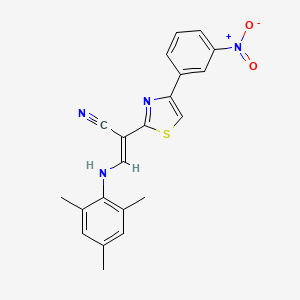

![molecular formula C17H13N5OS B2542511 N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine CAS No. 1987208-31-0](/img/structure/B2542511.png)

N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine" is a novel pyrimidin-4-amine derivative. Pyrimidin-4-amine derivatives are a class of compounds that have been extensively studied due to their diverse range of biological activities, including pesticidal and anticancer properties. These compounds often feature a pyrimidine core, which is a six-membered heterocyclic ring containing nitrogen atoms, and can be functionalized with various substituents to enhance their activity and specificity.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multi-step chemical reactions, starting from simple precursors. For instance, the synthesis of similar compounds has been reported using methods such as condensation reactions, the use of Vilsmeier–Haack reagent, and microwave-accelerated condensation followed by Dimroth rearrangement . The structures of these synthesized compounds are usually confirmed by spectroscopic methods like NMR, IR, and mass spectrometry.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which can be fused with other heterocyclic systems such as thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine. These fused systems contribute to the compound's three-dimensional conformation and electronic properties, which are crucial for their interaction with biological targets .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can undergo various chemical reactions, including cyclization, ring cleavage, and the formation of 1,2,4-oxadiazole rings . These reactions can be influenced by the nature of the substituents and the reaction conditions. The reactivity of these compounds allows for the generation of diverse libraries of molecules with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, fluorescence, and absorption characteristics, can be influenced by the nature of the substituents and the solvent used. For example, some derivatives exhibit intense fluorescence, which can be tuned from blue to yellow-green depending on the substituents and solvent polarity . These properties are important for the practical application of these compounds in biological assays and as potential therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

One study detailed the synthesis of a series of derivatives similar to the specified compound, highlighting their in vitro antioxidant activity. The study found that certain derivatives exhibited significant radical scavenging activity, attributed to the presence of electron-donating substituents that enhance the activity, while electron-withdrawing groups like nitro decrease it (Y Kotaiah et al., 2012).

Antimicrobial and Insecticidal Potential

Another research focused on the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study indicates the versatile applications of pyrimidine derivatives in developing compounds with significant biological activities (P. P. Deohate et al., 2020).

Structural Characterization and Biological Activities

A comprehensive study on the synthesis, characterization, and biological activities of pyrazole derivatives, including antitumor, antifungal, and antibacterial properties, was conducted. This work underlines the potential of pyrimidine and its derivatives in creating pharmacophores for various therapeutic areas (A. Titi et al., 2020).

Synthesis of Novel Compounds

Research into the efficient synthesis of new hybrid compounds with promising biological activities, including a compound structurally related to N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine, was reported. This study underscores the potential for discovering novel compounds with significant biological effects (E. Noh et al., 2020).

Antiproliferative Activity

Another study synthesized pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives and evaluated their antiproliferative activity against human breast cancer cell lines, demonstrating the potential of such compounds in cancer research (Hoda Atapour-Mashhad et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit cytochrome bd oxidase (cyt-bd), especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

Similar compounds have been reported to inhibit cyt-bd .

Biochemical Pathways

Similar compounds have been reported to affect the energy metabolism pathway by inhibiting cyt-bd .

Result of Action

Similar compounds have been reported to inhibit cyt-bd, affecting the energy metabolism of the cell .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-11-2-4-13(5-3-11)20-16-14(8-18-10-19-16)17-21-15(22-23-17)12-6-7-24-9-12/h2-10H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMQOGNEXYMEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)

![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)

![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)

![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide](/img/structure/B2542443.png)

![1-(4-Hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B2542449.png)

![1-Bromo-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B2542450.png)